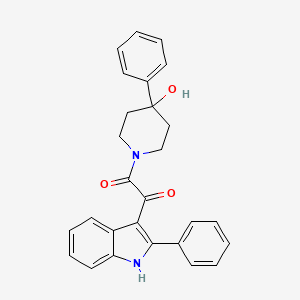
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is a complex organic compound that features an indole core, a piperidine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol typically involves multi-step organic reactions One common approach is to start with the indole core, which can be synthesized via Fischer indole synthesis The piperidine ring can be introduced through a Mannich reaction, followed by acylation to attach the acetyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)benzohydrazide: Shares the indole core but differs in the attached functional groups.
2-phenyl-1H-indole-3-carboxylic acid: Another indole derivative with different substituents.
4-phenylpiperidine: Contains the piperidine ring but lacks the indole core.
Uniqueness
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is unique due to its combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
71765-54-3 |
|---|---|
Fórmula molecular |
C27H24N2O3 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
1-(4-hydroxy-4-phenylpiperidin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C27H24N2O3/c30-25(26(31)29-17-15-27(32,16-18-29)20-11-5-2-6-12-20)23-21-13-7-8-14-22(21)28-24(23)19-9-3-1-4-10-19/h1-14,28,32H,15-18H2 |
Clave InChI |
ZGTNEGBUHHFDTP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


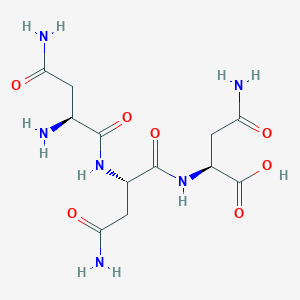
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
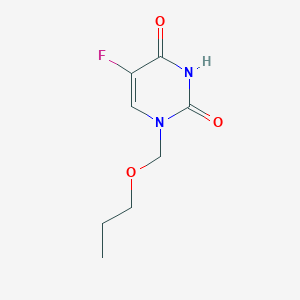
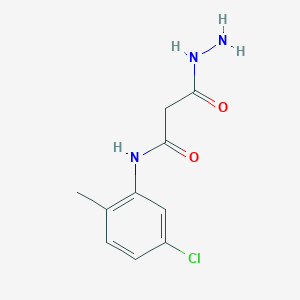
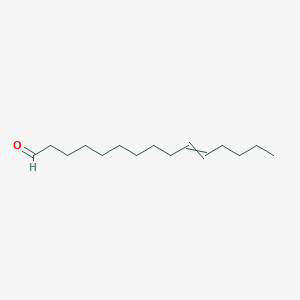
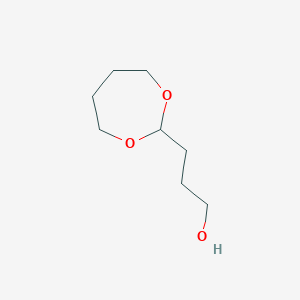
![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

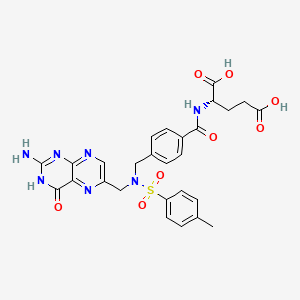
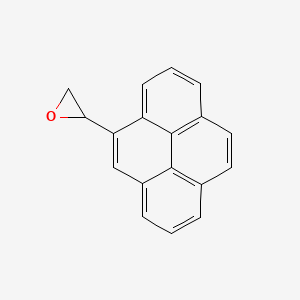
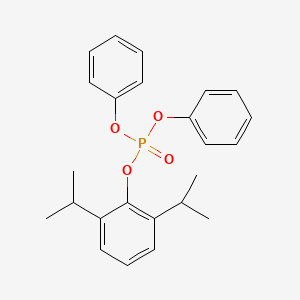
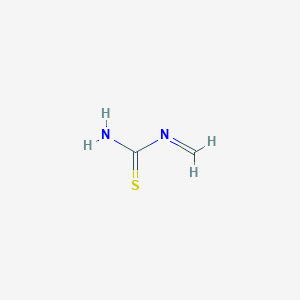
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
